molecular formula C14H18O5 B1360738 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951894-38-5

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No.: B1360738
CAS No.: 951894-38-5
M. Wt: 266.29 g/mol
InChI Key: JTHNRGCNFMPUHH-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a dimethyl-4-oxobutyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium ethoxide to form the intermediate product.

    Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid: shares similarities with other compounds such as 4-(2,4-Dimethoxyphenyl)-2-oxobutyric acid and 4-(2,4-Dimethoxyphenyl)-2,2-dimethylbutanoic acid.

Uniqueness

  • The presence of the dimethyl-4-oxobutyric acid moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-11(15)10-6-5-9(18-3)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNRGCNFMPUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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